molecular formula C19H20N4O B7718792 (E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7718792
M. Wt: 320.4 g/mol
InChI Key: LBKLWLUKOHVWHQ-UDWIEESQSA-N
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Description

(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, commonly known as IMPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of IMPY is not fully understood, but it is believed to involve the inhibition of protein aggregation and the induction of apoptosis. IMPY has been shown to bind to beta-amyloid peptides and alpha-synuclein, preventing their aggregation and reducing their toxicity. IMPY has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
IMPY has been shown to have a low toxicity profile and is well-tolerated in animal studies. IMPY has been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. IMPY has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of IMPY is its potential to target multiple diseases, including Alzheimer's disease, Parkinson's disease, and cancer. IMPY has also been shown to have a low toxicity profile, making it a promising candidate for clinical trials. However, one of the main limitations of IMPY is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research and development of IMPY. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another potential direction is the development of IMPY analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of IMPY and its potential applications in the treatment of other diseases.

Synthesis Methods

IMPY can be synthesized by a two-step reaction involving the condensation of 2-methylimidazole-4-carboxylic acid hydrazide with 4-isopropylbenzaldehyde in the presence of acetic acid followed by cyclization in the presence of polyphosphoric acid. The yield of the reaction is approximately 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

IMPY has been extensively studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, IMPY has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to be responsible for the formation of senile plaques in the brain. In Parkinson's disease, IMPY has been shown to inhibit the aggregation of alpha-synuclein, which is believed to be responsible for the formation of Lewy bodies in the brain. In cancer, IMPY has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

properties

IUPAC Name

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13(2)16-9-7-15(8-10-16)12-20-22-19(24)18-14(3)21-17-6-4-5-11-23(17)18/h4-13H,1-3H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKLWLUKOHVWHQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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